molecular formula C14H22FNO B5161392 N-butyl-4-(2-fluorophenoxy)butan-1-amine

N-butyl-4-(2-fluorophenoxy)butan-1-amine

Cat. No.: B5161392
M. Wt: 239.33 g/mol
InChI Key: KVTAKQSQWPVAGF-UHFFFAOYSA-N
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Description

N-butyl-4-(2-fluorophenoxy)butan-1-amine is a fluorinated aromatic ether derivative with a butylamine chain. Its structure combines a 2-fluorophenoxy group linked to a four-carbon chain terminated by a primary amine.

Properties

IUPAC Name

N-butyl-4-(2-fluorophenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO/c1-2-3-10-16-11-6-7-12-17-14-9-5-4-8-13(14)15/h4-5,8-9,16H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTAKQSQWPVAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2-fluorophenoxy)butan-1-amine typically involves the reaction of 2-fluorophenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Step 1: Reaction of 2-fluorophenol with butylamine.

    Step 2: Purification of the product using techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2-fluorophenoxy)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-butyl-4-(2-fluorophenoxy)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-(2-fluorophenoxy)butan-1-amine involves its interaction with specific molecular targets. The fluorophenoxy group plays a crucial role in binding to target sites, while the butylamine backbone facilitates the compound’s overall stability and reactivity. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

Compound Name Substituent on Phenoxy Molecular Formula Molecular Weight (g/mol) Key Physical Properties Biological Activity/Applications References
This compound 2-fluoro C₁₄H₂₀FNO 237.32 Not reported Anticonvulsant (inferred from analogs)
N-butyl-4-(4-tert-butylphenoxy)butan-1-amine 4-tert-butyl C₁₈H₃₁NO 277.45 Density: 0.915 g/cm³; BP: 366.9°C Material science applications
N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine 2-isopropyl C₁₇H₂₇NO 263.42 Density: 0.915 g/cm³; BP: 366.9°C Patent applications (neuroactive agents)
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine 2,4-dimethyl C₁₆H₂₅NO 247.38 Not reported Industrial intermediate

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulkier substituents (e.g., tert-butyl in ) may reduce solubility but improve lipid membrane penetration, whereas smaller groups (e.g., fluorine) balance hydrophilicity and target engagement.

Comparison with Acetamide Derivatives

Fluorophenoxy-containing acetamides (e.g., N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide) provide insights into how amine vs. amide functionalities influence properties:

Compound Name Functional Group Yield (%) Melting Point (°C) Activity
This compound Primary amine - - Anticonvulsant (hypothesized)
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide Acetamide 82 75 Not explicitly reported
  • Amine vs.

Anticonvulsant Activity of Fluorophenoxy-Containing Compounds

Studies on 2-(2-fluorophenoxy)phenyl-1,3,4-oxadiazoles and triazoles (e.g., ) demonstrate significant anticonvulsant activity in rodent models. The amine chain in this compound could offer improved blood-brain barrier penetration compared to bulkier heterocycles.

Q & A

Q. What are the standard synthetic routes for N-butyl-4-(2-fluorophenoxy)butan-1-amine, and what methodological considerations ensure high purity?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-(2-fluorophenoxy)butan-1-ol with butylamine under controlled conditions (e.g., reflux in anhydrous solvent with acid catalysis). Purification via column chromatography or recrystallization ensures high purity. Industrial-scale methods may employ continuous flow reactors to optimize yield and minimize by-products .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the amine backbone and fluorophenoxy substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the amine (-NH) and ether (-O-) linkages. X-ray crystallography may resolve stereochemical details if crystalline derivatives are available .

Q. What is the hypothesized pharmacological mechanism of action, and how can it be validated experimentally?

Structural analogs (e.g., SNRI compounds) suggest inhibition of serotonin/norepinephrine reuptake via amine group interactions with transporter proteins. Validate using in vitro radioligand binding assays (e.g., competition with ³H-nisoxetine for norepinephrine transporters) and electrophysiological studies to measure synaptic monoamine levels .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing unwanted side reactions?

Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via design of experiments (DoE). For example, using aprotic solvents (e.g., THF) with triethylamine as a base reduces hydrolysis of the fluorophenoxy group. Continuous flow systems enhance reproducibility and scalability .

Q. How should researchers address contradictions in reported biological activity data across structural analogs?

Perform comparative structure-activity relationship (SAR) studies. For instance, replacing the 2-fluorophenoxy group with chloro or methyl substituents (as in ) alters lipophilicity and binding affinity. Use molecular docking to predict interactions with target receptors and validate via in vitro dose-response assays .

Q. What computational models are suitable for predicting physicochemical properties, and what are their limitations?

Group contribution methods (e.g., UNIFAC) or equations of state (e.g., PCP-SAFT) predict density, viscosity, and phase behavior. However, these models struggle with amine asymmetry and hydrogen-bonding nuances. Validate predictions against experimental data (e.g., refractive index, density) and refine parameters using quantum mechanical calculations .

Q. How can receptor binding kinetics be studied to elucidate therapeutic potential?

Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure association/dissociation rates (kon/koff). For example, immobilize serotonin transporters on SPR chips and monitor binding in real-time with varying compound concentrations. Pair with mutagenesis studies to identify critical binding residues .

Q. What strategies improve stability during long-term storage or in biological matrices?

Lyophilization with cryoprotectants (e.g., trehalose) enhances solid-state stability. For in vitro studies, use antioxidant buffers (e.g., ascorbic acid) to prevent amine oxidation. Stability-indicating HPLC methods (e.g., C18 columns with UV detection at 254 nm) monitor degradation products under stress conditions (heat, light, pH extremes) .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous THFReduces hydrolysis
Catalystp-Toluenesulfonic acidAccelerates amine coupling
Temperature80°C (reflux)Balances reaction rate vs. decomposition

Table 2: Comparative Bioactivity of Structural Analogs

SubstituentIC₅₀ (Norepinephrine Transporter)LogP
2-Fluorophenoxy12 nM3.1
4-Chloro-3,5-dimethylphenoxy28 nM4.2
2,4-Dichlorophenoxy45 nM4.8

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